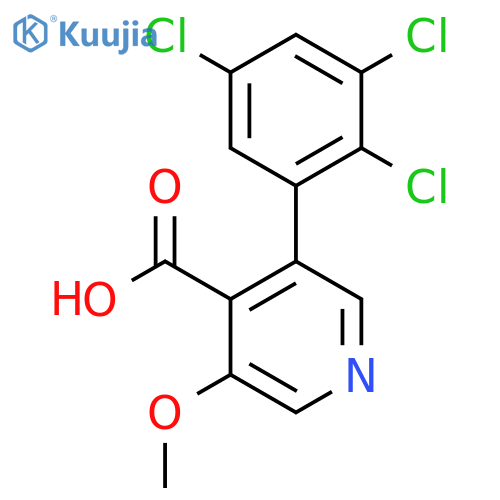Cas no 1361665-61-3 (3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid)
3-メトキシ-5-(2,3,5-トリクロロフェニル)イソニコチン酸は、高度に特異的な化学構造を持つ有機化合物です。この化合物は、トリクロロフェニル基とイソニコチン酸骨格の組み合わせにより、優れた安定性と反応性を兼ね備えています。特に農薬や医薬品中間体としての応用が期待されており、そのユニークな構造は標的分子との高い親和性を可能にします。メトキシ基の存在により脂溶性が調整され、生体膜透過性の最適化が図られています。また、ハロゲン化芳香環を有することから、さらなる誘導体合成のための修飾部位としても有用です。

1361665-61-3 structure
商品名:3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid
CAS番号:1361665-61-3
MF:C13H8Cl3NO3
メガワット:332.566520690918
CID:4914047
3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid 化学的及び物理的性質
名前と識別子
-
- 3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid
-
- インチ: 1S/C13H8Cl3NO3/c1-20-10-5-17-4-8(11(10)13(18)19)7-2-6(14)3-9(15)12(7)16/h2-5H,1H3,(H,18,19)
- InChIKey: MJSYFNAZUOPLLH-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(=CC=1C1C=NC=C(C=1C(=O)O)OC)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 358
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 3.9
3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A025020457-500mg |
3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid |
1361665-61-3 | 97% | 500mg |
$931.00 | 2022-04-03 | |
| Alichem | A025020457-1g |
3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid |
1361665-61-3 | 97% | 1g |
$1,663.20 | 2022-04-03 | |
| Alichem | A025020457-250mg |
3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid |
1361665-61-3 | 97% | 250mg |
$673.20 | 2022-04-03 |
3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid 関連文献
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Ping Tong Food Funct., 2020,11, 628-639
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
1361665-61-3 (3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid) 関連製品
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
